molecular formula C10H9Cl2NO3 B2607736 Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate CAS No. 757218-01-2

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate

Cat. No.: B2607736
CAS No.: 757218-01-2
M. Wt: 262.09
InChI Key: VEBMVBAFGFIVRZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name, methyl 4-chloro-3-[(2-chloroacetyl)amino]benzoate , reflects its structural hierarchy:

  • Core structure : A benzoate ester (methyl ester of benzoic acid).
  • Substituents :
    • 4-Chloro : A chlorine atom attached to the aromatic ring at position 4.
    • 3-[(2-Chloroacetyl)amino] : A chloroacetyl group (Cl-CO-CH2-) linked via an amide bond to the aromatic ring at position 3.

Structural representation :

  • SMILES : COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl.
  • 2D structure : A benzene ring with ester (OCH3), chlorine (Cl), and chloroacetyl-amino (NH-CO-CH2Cl) groups at positions 4, 3, and 3, respectively.
  • 3D conformer : Available via PubChem’s interactive model.
Key Structural Features Functional Groups
Benzoate ester core Ester (OCH3), amide (NH-CO)
4-Chloro substituent Aromatic chlorine
Chloroacetyl-amino group Chloroacetyl (Cl-CO-CH2-)

CAS Registry Number and Alternative Chemical Identifiers

The compound is indexed under multiple identifiers:

Identifier Type Value Source
CAS Registry Number 757218-01-2
MFCD MFCD06655182
Synonyms STK151640, AKOS000118625

Alternative names include methyl 4-chloro-3-(2-chloroacetamido)benzoate and methyl 4-chloro-3-[(chloroacetyl)amino]benzoate.

Molecular Formula and Weight Analysis

Molecular formula : C10H9Cl2NO3.
Molecular weight : 262.09 g/mol.

Molecular Weight Calculation:
Element Count Atomic Mass Contribution
Carbon (C) 10 12.01 120.1
Hydrogen (H) 9 1.008 9.072
Chlorine (Cl) 2 35.45 70.9
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 3 16.00 48.00
Total 262.082 g/mol

This aligns with the experimentally reported value of 262.09 g/mol.

Properties

IUPAC Name

methyl 4-chloro-3-[(2-chloroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-2-3-7(12)8(4-6)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBMVBAFGFIVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group and aromatic chloro substituent undergo nucleophilic substitution under specific conditions.

Reaction TypeConditionsReagents/NucleophilesOutcomeSource
Chloroacetyl substitutionPolar aprotic solvent, 50–70°CAmines, thiols, alkoxidesReplacement of Cl with nucleophile
Aromatic chloro substitutionCu catalysis, high temperatureNH₃, CN⁻, or other nucleophilesFormation of substituted aromatic derivatives
  • Example : Reaction with sodium methoxide in ethanol at reflux replaces the chloroacetyl chlorine, forming methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate.

  • Mechanism : The electron-withdrawing carbonyl group activates the chloroacetyl chlorine for SN₂ displacement, while the aromatic chloro substituent requires harsher conditions (e.g., Ullmann coupling for aryl amination).

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis:

Functional GroupConditionsReagentsProductSource
Ester hydrolysisAqueous NaOH, refluxNaOH/H₂O4-Chloro-3-[(chloroacetyl)amino]benzoic acid
Amide hydrolysisStrong acid (HCl) or baseHCl/H₂O or NaOHCleavage to benzoic acid and chloroacetamide derivatives
  • Kinetics : Ester hydrolysis proceeds faster than amide cleavage due to lower steric hindrance.

  • Characterization : Post-hydrolysis products are confirmed via 1H^1H NMR (e.g., disappearance of ester methyl signal at δ 3.96 ppm) .

Oxidation and Reduction

The chloroacetyl group and aromatic ring participate in redox reactions:

Reaction TypeConditionsReagentsOutcomeSource
OxidationH₂O₂, acetic acid, 40°CPeracetic acidSulfoxide/sulfone formation (if S present)
ReductionH₂/Pd-C, ethanolCatalytic hydrogenationReduction of nitro or carbonyl groups
  • Selectivity : The chloroacetyl group is preferentially reduced over the ester under mild H₂/Pd-C conditions .

Coupling Reactions

The amine and carbonyl groups facilitate conjugation with other molecules:

Reaction TypeConditionsReagentsApplicationSource
Amide couplingDCC, DMAP, dichloromethaneCarboxylic acidsSynthesis of peptide-like derivatives
Ester interchangeAlcohol, acid catalystROH/H⁺Transesterification for prodrug design
  • Example : Reaction with 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-thiol forms a disulfide-linked conjugate .

Cyclization and Ring Formation

Intramolecular reactions enable heterocycle synthesis:

Reaction TypeConditionsOutcomeSource
Thermal cyclizationToluene, 110°C, 12 hrsFormation of oxadiazole or thiazole rings
Acid-mediatedH₂SO₄, RTBenzodiazepine analogs
  • Data from Synthesis :

    • Cyclization of methyl 4-chloro-3-[(chloroacetyl)amino]benzoate with hydrazine yields 1,3,4-oxadiazole derivatives (m/z: 263 [M+H]) .

    • X-ray diffraction confirms crystalline products (2θ = 16.6°, 18.9°, 22.4°) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO and HCl.

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate is studied for its potential as a pharmacophore in drug design. Its structural features may contribute to anti-inflammatory and anticancer properties. Research indicates that compounds with similar structural motifs often exhibit significant biological activity, making this compound a candidate for further exploration in therapeutic applications.

Biological Research

The compound serves as a useful tool in biological research to investigate cellular pathways and molecular interactions. Its unique structural characteristics allow researchers to study its effects on specific enzymes and receptors involved in various biochemical processes. For instance, it may interact with signaling pathways such as NF-κB and MAPK/ERK, which are crucial in inflammation and cancer cell proliferation.

Industrial Applications

In industrial chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. It is particularly relevant in the production of pharmaceuticals and agrochemicals, where its reactive functional groups can be utilized for further chemical transformations.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various benzoate derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Inflammation Modulation

Another research project focused on the anti-inflammatory effects of chloroacetyl derivatives. The study found that this compound effectively inhibited pro-inflammatory cytokine production in vitro, demonstrating its utility in therapeutic strategies aimed at treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 4-Cl, 3-(chloroacetyl)amino C₁₀H₈Cl₂NO₃ 265.09 Pharmaceutical intermediates
Methyl 3-[(chloroacetyl)amino]benzoate 3-(chloroacetyl)amino C₁₀H₉ClNO₃ 226.64 Peptide coupling
Methyl 4-[(chloroacetyl)amino]benzoate 4-(chloroacetyl)amino C₁₀H₉ClNO₃ 226.64 Regioselective synthesis
Methyl 4-amino-3-chlorobenzoate 4-NH₂, 3-Cl C₈H₈ClNO₂ 185.61 Dye synthesis
Methyl 4-(3-chloropropoxy)benzoate 4-(3-chloropropoxy) C₁₁H₁₃ClO₃ 228.67 Antiarrhythmic drug precursors
Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate 4-Cl, 3-(trimethoxybenzoyl)amino C₁₈H₁₈ClNO₆ 379.79 Kinase inhibition studies

Research Findings

  • Reactivity: The chloroacetyl group in this compound facilitates nucleophilic substitution reactions, unlike its amino or alkoxy-substituted analogs, which require harsher conditions for functionalization .
  • Crystallography: Methyl 4-(3-chloropropoxy)benzoate exhibits intermolecular C–H⋯O hydrogen bonding, leading to stable crystal lattices—a property less pronounced in chloroacetylated derivatives due to steric effects .
  • Toxicity : While alkyl benzoates (e.g., methyl benzoate) are generally low in toxicity, chloroacetylated derivatives may exhibit higher cytotoxicity due to electrophilic reactivity, necessitating careful handling .

Biological Activity

Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate, also known as a chloroacetyl derivative of benzoate, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential applications.

Overview of the Compound

Chemical Structure : this compound has a molecular formula of C10H10Cl2N2O3 and features a chloroacetyl group attached to an amino benzoate structure. This unique configuration allows it to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activities.

Key Pathways Involved :

  • NF-κB Pathway : This pathway is crucial for regulating immune response and inflammation. The compound may inhibit this pathway, thus reducing inflammatory responses.
  • MAPK/ERK Pathway : Involved in cell proliferation and survival, modulation of this pathway by the compound could lead to decreased cancer cell growth.

Biological Activities

  • Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by activating caspases, which are critical in the apoptotic pathway. This property is particularly valuable in the context of targeting various cancer types.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound significantly reduced inflammation in murine models by inhibiting NF-κB activation .

Study 2: Anticancer Activity

Research conducted on various cancer cell lines showed that this compound induced apoptosis through caspase activation. Specifically, it was found to be effective against A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines .

Cell LineIC50 (µM)Mechanism of Action
A54912Caspase activation
HepG215Apoptosis induction
HCT-11610Inhibition of cell proliferation

Study 3: Enzyme Interaction

In vitro studies indicated that this compound acts as a potent inhibitor of certain enzymes involved in inflammatory pathways, suggesting its utility in drug development for inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Methyl 4-amino-3-chlorobenzoateAmino group instead of chloroacetylModerate anti-inflammatory effects
Methyl 4-chloroacetoacetateLacks amino functionalityLimited anticancer properties

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate?

  • Methodology :

  • Step 1 : Synthesis of the benzoic acid precursor. Chlorination of the benzene ring can be achieved using chlorine gas with FeCl₃ as a catalyst under controlled conditions .
  • Step 2 : Esterification of the carboxylic acid group using methanol and a strong acid (e.g., H₂SO₄) via Fischer esterification .
  • Step 3 : Introduction of the chloroacetyl amino group via nucleophilic acyl substitution, reacting the amine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
    • Key Considerations : Purity (>98%) is critical, as impurities can affect downstream reactions. Analytical techniques like HPLC and NMR are recommended for verification .

Q. What analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : For structural confirmation, particularly resolving overlapping signals (e.g., aromatic protons or carbonyl groups). highlights challenges with unresolved signals in similar compounds, suggesting the use of advanced decoupling experiments .
  • Melting Point Analysis : Comparative data from similar compounds (e.g., mp 210–215°C for 4-Amino-2-chlorobenzoic acid) can guide expectations .
  • Mass Spectrometry : To confirm molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

  • Guidelines : Store in a cool, dry environment (<25°C) away from moisture. Similar benzoate esters in catalogs recommend desiccants and amber glass vials to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during chloroacetylation?

  • Optimization Strategies :

  • Catalyst Screening : FeCl₃ (used in chlorination ) or alternative Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while temperature gradients (e.g., 0°C to room temperature) minimize side reactions.
  • Yield Monitoring : Literature reports ~69% yields for structurally related methyl esters under optimized conditions, emphasizing stepwise adjustments .

Q. What mechanistic insights explain discrepancies in reported melting points or spectral data?

  • Analysis :

  • Polymorphism : Variations in crystal packing (e.g., monoclinic vs. orthorhombic forms) can alter melting points. Recrystallization from different solvents (e.g., ethanol vs. acetone) may resolve this .
  • Impurity Effects : Trace solvents or unreacted starting materials (e.g., chloroacetyl chloride) can depress melting points. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How does this compound serve as an intermediate in agrochemical or pharmaceutical research?

  • Applications :

  • Herbicide Development : Analogous to sulfonylurea derivatives (e.g., bensulfuron-methyl ), the chloroacetyl amino group may act as a bioactive moiety targeting plant enzymes.
  • Protease Inhibitors : The benzoate scaffold is common in medicinal chemistry; modifications (e.g., trifluoromethyl groups ) can enhance binding affinity.
    • Case Study : A related compound, 4-chloro-3-(chlorosulfonyl)benzoic acid, is a key intermediate in diuretics like bumetanide .

Q. How to resolve overlapping signals in NMR spectra for structural confirmation?

  • Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons/carbons unambiguously.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the chloroacetyl group) .

Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?

  • Approaches :

  • Electron-Withdrawing Groups : Introduce substituents like trifluoromethyl (as in ) to modulate electronic effects and reactivity .
  • Bioisosteric Replacement : Replace the chloroacetyl group with thioacetyl or fluoroacetyl moieties to assess tolerance in biological systems .

Data Contradiction Analysis

  • Example : Discrepancies in melting points between batches may arise from:
    • Purity Issues : Use HPLC (≥98% purity threshold ) to identify impurities.
    • Stereochemical Variations : Chiral centers (if present) could lead to diastereomers with distinct properties. Chiral chromatography or X-ray crystallography (e.g., ) can clarify this.

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